molecular formula C10H21ClN2O2 B1437974 tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS No. 1188263-71-9

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B1437974
CAS No.: 1188263-71-9
M. Wt: 236.74 g/mol
InChI Key: TXIPBKSPZRMDNE-UHFFFAOYSA-N
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Description

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Chemistry: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways .

Medicine: It is explored for its pharmacological properties and as a precursor in the synthesis of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility .

Mechanism of Action

The mechanism of action of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is unique due to its combined structural features of tert-butyl carbamate and pyrrolidine. This combination imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions .

Biological Activity

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, also known as (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, is a compound of increasing interest in medicinal chemistry due to its biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a tert-butyl group and a carbamate moiety. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The structure allows it to mimic natural substrates, facilitating binding to active sites and modulating biological activity. This interaction can lead to either inhibition or activation of the target depending on the context .

1. Antidepressant Effects

Research has indicated that pyrrolidine-based compounds, including this compound, may exhibit antidepressant properties by modulating neurotransmitter systems. This suggests potential therapeutic applications in treating mood disorders.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease .

3. Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives of pyrrolidine compounds have been tested for their ability to induce apoptosis in various cancer cells, including A549 (lung cancer) and HCT116 (colon cancer). These studies suggest that this compound may have similar anticancer properties .

Case Studies

  • Dual-Target Receptor Activity : A study synthesized a racemic mixture starting from tert-butyl (pyrrolidin-2-ylmethyl)carbamate and evaluated its activity on mu-opioid receptors and dopamine D3 receptors. The findings indicated potential dual-target effects that could be harnessed for pain management and addiction therapies .
  • Proapoptotic Activity : In vitro experiments demonstrated that certain derivatives exhibited significant proapoptotic activity against cancer cell lines at low concentrations. For instance, one derivative induced late apoptosis in A549 cells with an efficacy rate of 42% .

Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantModulation of neurotransmitter systems
Enzyme InhibitionInhibition of butyrylcholinesterase
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIPBKSPZRMDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662440
Record name tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-71-9
Record name tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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